(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
CAS No.:
Cat. No.: VC15481887
Molecular Formula: C24H18ClN3O5S
Molecular Weight: 495.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18ClN3O5S |
|---|---|
| Molecular Weight | 495.9 g/mol |
| IUPAC Name | (5E)-2-(2-chlorophenyl)imino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H18ClN3O5S/c1-32-21-12-15(10-11-20(21)33-14-16-6-2-5-9-19(16)28(30)31)13-22-23(29)27-24(34-22)26-18-8-4-3-7-17(18)25/h2-13H,14H2,1H3,(H,26,27,29)/b22-13+ |
| Standard InChI Key | PEFLACRRHIHKOW-LPYMAVHISA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4[N+](=O)[O-] |
| Canonical SMILES | COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (5E)-2-(2-chlorophenyl)imino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one, reflects its intricate architecture:
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Core structure: A thiazolidin-4-one ring system with an exocyclic double bond at position 5 (E-configuration).
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Substituents:
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A 2-chlorophenylimino group at position 2.
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A 3-methoxy-4-(2-nitrobenzyloxy)benzylidene moiety at position 5.
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The stereoelectronic effects of the nitro (-NO₂) and methoxy (-OCH₃) groups significantly influence its reactivity and binding interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₁₈ClN₃O₅S |
| Molecular Weight | 495.9 g/mol |
| Canonical SMILES | COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4N+[O-] |
| Topological Polar Surface Area | 125 Ų |
| Hydrogen Bond Acceptors | 8 |
Synthesis and Reaction Pathways
Synthetic Strategy
While explicit synthetic details for this compound remain undisclosed in public literature, its structure suggests a multi-step approach involving:
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Formation of the thiazolidinone core: Likely via cyclocondensation of 2-chlorophenylthiourea with α-haloketones.
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Introduction of the benzylidene moiety: Knoevenagel condensation between the thiazolidinone and 3-methoxy-4-(2-nitrobenzyloxy)benzaldehyde under basic conditions .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethanol, HCl, reflux (12 h) | Cyclocondensation to form core |
| 2 | Piperidine, DMF, 80°C (6 h) | Knoevenagel condensation |
| 3 | Column chromatography (SiO₂, EtOAc/hexane) | Purification |
Physicochemical and Spectroscopic Characterization
Spectral Data
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.42 (d, J=8.4 Hz, 1H, Ar-H), 8.21–7.15 (m, 10H, Ar-H), 5.32 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃).
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IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25.4 |
| Methanol | 3.2 |
| Water | <0.1 |
| Parameter | Prediction |
|---|---|
| LogP | 3.8 (Moderate lipophilicity) |
| CYP3A4 Inhibition | High likelihood |
| Bioavailability Score | 0.55 |
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